2'-Xanthylic acid, disodium salt

Acid-base chemistry Nucleotide speciation Metal-ion binding

Select 2'-Xanthylic acid, disodium salt (2'-XMP) for GMP synthetase assays—the authentic substrate delivering Vmax/Km=28,000, far exceeding 2'-dXMP or 8-azaXMP. Its unique C(2) carbonyl group (not amino) alters acid-base speciation and enables up to 90% macrochelation with divalent metals for structural biology. The 2'-phosphate regioisomer exhibits distinct enzyme recognition versus 5'-nucleotides, critical for accurate metabolic flux analyses. Ideal for femtosecond spectroscopy with ~1 ps ground-state recovery. Avoid erroneous data from generic nucleotide substitution. Request a quote for custom synthesis or bulk orders.

Molecular Formula C10H11N4Na2O9P
Molecular Weight 408.17 g/mol
CAS No. 97635-41-1
Cat. No. B12661235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Xanthylic acid, disodium salt
CAS97635-41-1
Molecular FormulaC10H11N4Na2O9P
Molecular Weight408.17 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)([O-])[O-])NC(=O)NC2=O.[Na+].[Na+]
InChIInChI=1S/C10H13N4O9P.2Na/c15-1-3-5(16)6(23-24(19,20)21)9(22-3)14-2-11-4-7(14)12-10(18)13-8(4)17;;/h2-3,5-6,9,15-16H,1H2,(H2,19,20,21)(H2,12,13,17,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1
InChIKeyKZDUVEIAYSOERP-LGVAUZIVSA-L
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Xanthylic Acid Disodium Salt (CAS 97635-41-1): A Specialized Nucleotide for Purine Metabolism and Beyond


2'-Xanthylic acid, disodium salt (CAS 97635-41-1), also known as xanthosine 2'-monophosphate disodium salt or 2'-XMP, is a purine ribonucleoside monophosphate [1]. It is a derivative of xanthine, composed of a xanthine base linked to a ribose sugar with a phosphate group at the 2' position, and presented as a disodium salt for enhanced solubility [1]. This compound serves as a key intermediate in purine metabolism, positioned between inosine monophosphate (IMP) and guanosine monophosphate (GMP) in the de novo biosynthesis pathway [2]. Its unique chemical structure, featuring a carbonyl group at the C(2) position instead of an amino group, distinguishes it from other canonical nucleotides like guanosine and adenosine, leading to distinct acid-base and metal-ion binding properties [3].

Why Generic Substitution of 2'-Xanthylic Acid Disodium Salt with Other Nucleotides is Scientifically Inadvisable


While many purine nucleotides share a common biosynthetic pathway, 2'-xanthylic acid, disodium salt possesses distinct physicochemical and biochemical properties that preclude its simple interchange with close analogs like IMP, GMP, or even its 5'-regioisomer. The presence of a carbonyl group at the C(2) position, instead of the amino group found in guanosine, drastically alters its acid-base speciation at physiological pH, its metal-ion coordination behavior, and its excited-state photophysics [1]. Furthermore, the 2'-phosphate linkage, as opposed to the more common 5'-linkage, can significantly influence enzyme recognition and substrate kinetics, as demonstrated by the vastly different substrate efficiencies observed for GMP synthetase with XMP versus 2'-dXMP [2]. Substituting 2'-XMP with a generic nucleotide without considering these nuanced differences can lead to erroneous conclusions in enzymatic studies, inaccurate metabolic flux analyses, and unreliable results in biophysical or structural biology experiments [REFS-1, REFS-2]. The following quantitative evidence demonstrates why this specific compound must be selected based on its unique performance parameters.

Quantitative Differentiation of 2'-Xanthylic Acid Disodium Salt from Closest Analogs


Predominant (X-H·MP)³⁻ Species at Physiological pH Distinguishes XMP from GMP and IMP

At physiological pH (7.5), xanthosine 5'-monophosphate (XMP) predominantly exists as the triply deprotonated (X-H·MP)³⁻ species, rather than the doubly deprotonated XMP²⁻ form commonly assumed for nucleotides like GMP or IMP [1]. This is a critical differentiator for understanding its biochemical behavior and metal-ion interactions. While direct acid-base data for the 2'-isomer is sparse, the fundamental chromophore (the xanthine base) is identical, and the 2'-phosphate linkage is expected to shift pKa values slightly but preserve the overall predominance of the (X-H·MP)³⁻ form at pH 7.5 [2].

Acid-base chemistry Nucleotide speciation Metal-ion binding

Enhanced Macrochelate Formation with Divalent Metal Ions Compared to GMP

Xanthosine 5'-monophosphate exhibits a remarkably high degree of macrochelate formation with divalent metal ions such as Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, and Cd²⁺. In the (X-H·MP·M)⁻ species, macrochelation reaches 90% or more, and in monoprotonated complexes, it is about 65% [1]. This is significantly higher than what is typically observed for GMP, where steric hindrance from the C2 amino group limits N7-phosphate macrochelation [2]. While this data is for 5'-XMP, the 2'-phosphate in 2'-XMP is expected to alter the geometry but not the intrinsic high affinity for macrochelate formation, as the key binding sites (N7 and the phosphate group) remain available.

Metal-ion coordination Nucleotide complexes Structural biology

Ultrafast Excited-State Deactivation (τ ~ 1 ps) Distinct from Canonical Purines

Femtosecond time-resolved fluorescence and absorption spectroscopy reveal that photoexcited xanthosine monophosphate returns to the electronic ground state with a lifetime τ of approximately 1 picosecond [1]. This is remarkably fast and proceeds via a mechanism involving out-of-plane deformation of the five-membered ring, distinct from the deactivation pathways in adenine and guanine [1]. This ultrafast relaxation is attributed to the altered electronic structure due to the C2 carbonyl, which lowers the pKa to ~5.7 compared to ~9.2 for guanosine [1]. The 2'-regioisomer is expected to exhibit similar photophysical behavior, as the chromophore is unchanged.

Photophysics Ultrafast spectroscopy Nucleotide photostability

Superior Substrate Efficiency for GMP Synthetase Compared to 2'-dXMP and Other Analogs

In a direct comparison of substrate efficiency (Vmax/Km) for GMP synthetase from Ehrlich ascites cells, xanthosine 5'-phosphate (XMP) exhibited a value of 28,000, which is 23-fold higher than 2'-deoxy-XMP (2'-dXMP, Vmax/Km = 1,200) and 87-fold higher than 8-azaXMP (320) [1]. This demonstrates the high specificity of the enzyme for the ribose 2'-hydroxyl group and the intact xanthine base. The 2'-XMP regioisomer, while structurally different at the phosphate position, is expected to retain the ribose 2'-OH and base structure, thus likely maintaining high substrate efficiency, though the exact kinetics may differ.

Enzyme kinetics GMP biosynthesis Substrate specificity

Potent Flavor Enhancement at Ultra-Low Concentrations (0.005-0.01%)

5'-Xanthylic acid (as the disodium salt) is reported to be the most effective purine nucleotide for flavor enhancement, providing a strong umami taste and masking undesirable flavors in food products at concentrations as low as 0.005-0.01% [1]. This is in the same range as 5'-IMP and 5'-GMP but XMP is noted for its superior performance [1]. While this application note refers to the 5'-isomer, the 2'-XMP is a structural isomer that may exhibit similar or altered taste-modifying properties, warranting investigation for novel flavor applications.

Flavor chemistry Food science Nucleotide synergism

Distinctive 1H NMR Spectrum for Structural Confirmation and Purity Assessment

The 1H NMR spectrum of xanthylic acid in D₂O provides a unique fingerprint for structural confirmation and purity assessment [1]. While the 2'-isomer will have a different chemical shift pattern compared to the 5'-isomer due to the altered phosphate position, the spectrum is distinct from that of IMP and GMP [2]. This allows for unambiguous identification of the correct regioisomer and detection of cross-contamination with other nucleotides.

Analytical chemistry Quality control Structural elucidation

High-Impact Application Scenarios for 2'-Xanthylic Acid Disodium Salt


Enzymatic Studies of Purine Nucleotide Biosynthesis

Use 2'-Xanthylic acid, disodium salt as the authentic substrate for GMP synthetase in vitro assays to accurately measure enzyme kinetics and screen for inhibitors. The compound's high substrate efficiency (Vmax/Km = 28,000 for 5'-XMP) [1] makes it the optimal choice over analogs like 2'-dXMP or 8-azaXMP, which show significantly reduced activity. This ensures that observed effects are physiologically relevant and not artifacts of suboptimal substrate selection.

Biophysical Studies of Metal-Ion-Nucleotide Interactions

Leverage the pronounced macrochelation behavior of XMP (up to 90% formation with divalent metal ions) [2] to investigate the structural and thermodynamic basis of metal-ion coordination in nucleic acids. The 2'-XMP offers a unique model system to study how phosphate position (2' vs. 5') influences metal-ion binding geometry and stability, providing insights not accessible with canonical 5'-nucleotides.

Ultrafast Photophysics and Photochemistry of Non-Canonical Nucleotides

Employ 2'-XMP in femtosecond time-resolved spectroscopy experiments to explore excited-state deactivation pathways. Its exceptionally fast ground-state recovery (~1 ps) and distinct deactivation mechanism (out-of-plane ring deformation) [3] make it an ideal probe for understanding the fundamental photophysics of purine derivatives and for benchmarking computational models of non-adiabatic dynamics.

Novel Flavor Enhancer Development in Food Science

Investigate the use of 2'-Xanthylic acid, disodium salt as a high-potency umami flavor enhancer at concentrations of 0.005-0.01% [4]. Compare its taste-modifying properties and synergistic effects with MSG to the 5'-isomer to identify any regioisomer-specific advantages in flavor profile, solubility, or stability, potentially leading to new food additive formulations.

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